molecular formula C17H16BrN3O3S B2718359 5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide CAS No. 1039433-07-2

5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide

Cat. No.: B2718359
CAS No.: 1039433-07-2
M. Wt: 422.3
InChI Key: OEVMYNPSHRSOKS-UHFFFAOYSA-M
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Description

5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by its unique structure, which includes a hydroxyl group, a nitrophenyl group, and a phenyl group attached to the imidazo[2,1-b]thiazole core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and an aldehyde, under acidic or basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Nitrophenyl and Phenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions, where nitrobenzene and benzene derivatives are used as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenated reagents, strong acids or bases.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-5-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b]thiazole: Lacks the phenyl group at the 7-position.

    5-Hydroxy-5-(4-aminophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide: Contains an amino group instead of a nitro group.

Uniqueness

The unique combination of functional groups in 5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide imparts distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in various research and industrial applications to achieve specific outcomes.

Properties

IUPAC Name

5-(4-nitrophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium-5-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N3O3S.BrH/c21-17(13-6-8-15(9-7-13)20(22)23)12-18(14-4-2-1-3-5-14)16-19(17)10-11-24-16;/h1-9,21H,10-12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVMYNPSHRSOKS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=[N+]1C(CN2C3=CC=CC=C3)(C4=CC=C(C=C4)[N+](=O)[O-])O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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